molecular formula C8H8N4O3 B029898 7N-[1-(2-Carboxy)ethyl]allopurinol CAS No. 34397-00-7

7N-[1-(2-Carboxy)ethyl]allopurinol

Cat. No.: B029898
CAS No.: 34397-00-7
M. Wt: 208.17 g/mol
InChI Key: MKWZIJJOHBDENE-UHFFFAOYSA-N
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Description

3-(6-oxo-3H-purin-9-yl)propanoic acid is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a propanoic acid group attached to the purine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-oxo-3H-purin-9-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and propanoic acid derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 3-(6-oxo-3H-purin-9-yl)propanoic acid may involve large-scale chemical reactors, automated processes, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-oxo-3H-purin-9-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum catalysts.

    Solvents: Such as water, ethanol, or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(6-oxo-3H-purin-9-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.

    Industry: The compound is used in the development of new materials, such as metal-organic frameworks (MOFs) with unique properties.

Mechanism of Action

The mechanism of action of 3-(6-oxo-3H-purin-9-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(6-oxo-3H-purin-9-yl)propanoic acid include:

  • 6-Amino-9H-purine-9-propanoic acid
  • 3-(6-oxo-3H-purin-9-yl)butanoic acid
  • 3-(6-oxo-3H-purin-9-yl)pentanoic acid

Uniqueness

What sets 3-(6-oxo-3H-purin-9-yl)propanoic acid apart from these similar compounds is its specific structure and the presence of the propanoic acid group, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

3-(6-oxo-1H-purin-9-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c13-5(14)1-2-12-4-11-6-7(12)9-3-10-8(6)15/h3-4H,1-2H2,(H,13,14)(H,9,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWZIJJOHBDENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292018
Record name 3-(6-oxo-3,6-dihydro-9h-purin-9-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34397-00-7
Record name NSC79667
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(6-oxo-3,6-dihydro-9h-purin-9-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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